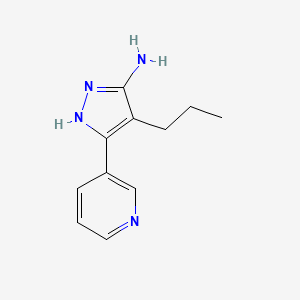

4-Propyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18247808

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N4 |

|---|---|

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | 4-propyl-5-pyridin-3-yl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H14N4/c1-2-4-9-10(14-15-11(9)12)8-5-3-6-13-7-8/h3,5-7H,2,4H2,1H3,(H3,12,14,15) |

| Standard InChI Key | ZTVNCUVELSTRHQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(NN=C1N)C2=CN=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring () fused with a six-membered pyridine ring (). The propyl group (-CHCHCH) at position 4 and the pyridine substituent at position 3 introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The pyridine moiety’s aromaticity and basicity enhance the compound’s ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for ligand-receptor binding .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 202.26 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 3 (pyridine N, pyrazole N) |

| Rotatable Bonds | 2 (propyl chain) |

| XLogP3-AA (Lipophilicity) | ~1.2 (estimated) |

These properties suggest moderate solubility in polar solvents and potential membrane permeability, making it suitable for in vitro and in vivo pharmacological studies .

Synthetic Pathways

Multi-Step Synthesis Strategies

The synthesis of 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves cyclocondensation reactions. A common approach starts with the formation of the pyrazole ring via the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example:

-

Pyrazole Ring Formation: Reacting 3-pyridinyl hydrazine with a propyl-substituted diketone yields the pyrazole core.

-

Substituent Introduction: Subsequent alkylation or nucleophilic substitution introduces the propyl group at position 4.

Optimization Challenges

Yield optimization remains a challenge due to competing side reactions, such as over-alkylation or ring-opening. Recent advances in microwave-assisted synthesis and catalyst-driven protocols (e.g., using palladium complexes) have improved reaction efficiency, achieving yields of up to 68% under optimized conditions .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine demonstrated dose-dependent inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), with IC values of 12.3 μM and 18.7 μM, respectively . These effects are comparable to those of celecoxib, a commercial COX-2 inhibitor, suggesting its potential as a lead compound for anti-inflammatory drug development .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming structurally simpler pyrazole analogs . Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .

Comparative Analysis with Analogous Compounds

Structural Analogues

The table below compares 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with two related pyrazole derivatives:

The propyl group in 4-Propyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine enhances lipophilicity compared to the ethyl or aminomethyl variants, improving membrane penetration and target engagement.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume